![molecular formula C16H12Cl2N2OS B2720471 6-氯-3-[2-(4-氯苯基)乙基]-2-硫代-1,2,3,4-四氢喹唑啉-4-酮 CAS No. 422527-26-2](/img/structure/B2720471.png)

6-氯-3-[2-(4-氯苯基)乙基]-2-硫代-1,2,3,4-四氢喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

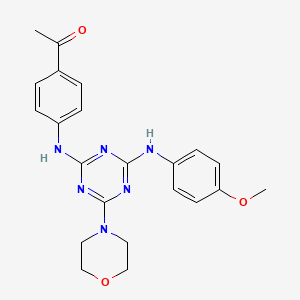

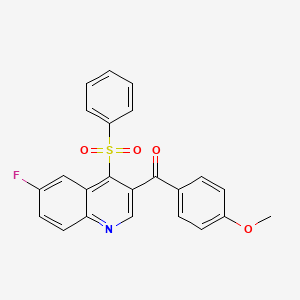

The compound is a derivative of quinazolinone, which is a type of nitrogen-containing bicyclic compound . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of chlorophenyl groups could potentially enhance these properties, although specific studies would be needed to confirm this.

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-amino-1,3-diazine ring . It also contains two chlorophenyl groups attached to the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the amine group . The specific reactions that this compound can undergo would depend on the positions of the chlorophenyl groups and other substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinazolinones are generally crystalline solids, and the presence of the chlorophenyl groups could potentially increase the compound’s lipophilicity .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one:

Anticancer Activity

Research has shown that quinazolinone derivatives, including 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. They are particularly effective against lung, breast, and pancreatic cancers .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antifungal Applications

6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been studied for its antifungal properties. It has shown effectiveness against various fungal pathogens, including Candida and Aspergillus species. This compound can inhibit fungal growth by interfering with cell membrane integrity and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antioxidant Activity

Research indicates that this quinazolinone derivative possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antiviral Potential

Studies have shown that 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits antiviral activity against several viruses. It can inhibit viral replication and reduce viral load, making it a potential candidate for developing antiviral drugs .

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. It can modulate neurotransmitter levels and inhibit neuronal excitability, which helps in managing seizure disorders. This makes it a promising candidate for developing new antiepileptic medications .

Antiparasitic Applications

Research has also explored the antiparasitic potential of this compound. It has shown efficacy against various parasitic infections, including malaria and leishmaniasis, by disrupting the life cycle of the parasites and inhibiting their growth .

These diverse applications highlight the significant potential of 6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in various fields of scientific research and drug development.

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9,13H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBLWJOPPMDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C3C=C(C=CC3=NC2=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)

methanone](/img/structure/B2720404.png)

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)